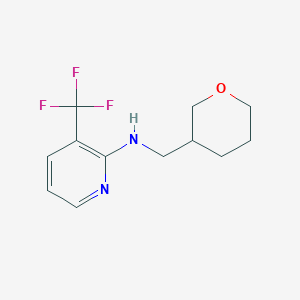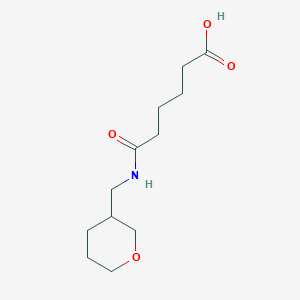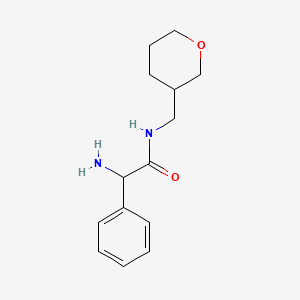![molecular formula C12H13N3O2 B7559323 N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)
N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide, also known as NMPC, is a chemical compound that has gained considerable attention in scientific research due to its unique properties. It is a pyrazole derivative that has shown potential in various biological and medical applications, including anti-inflammatory and anti-cancer activities.
Mecanismo De Acción
N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide is believed to exert its anti-inflammatory and anti-cancer activities by inhibiting specific enzymes and pathways involved in these processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. For example, it has been found to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the invasion and migration of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide in lab experiments is its specificity towards certain enzymes and pathways. This allows researchers to target specific processes and study their effects in a more controlled manner. However, one limitation of using this compound is its potential toxicity towards normal cells, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for the study of N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide. One area of interest is its potential use in combination with other drugs to enhance its anti-inflammatory and anti-cancer activities. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various applications. Finally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research and potential clinical applications.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its unique properties and specificity towards certain enzymes and pathways make it a valuable tool for studying biological and medical processes. Further research is needed to fully understand its potential and limitations, and to develop more efficient synthesis methods for its use in scientific research and potential clinical applications.
Métodos De Síntesis
The synthesis of N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide involves the reaction of 3-hydroxybenzaldehyde with 2-methylpyrazole-3-carboxylic acid in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide has been extensively studied for its potential in various scientific research applications. It has been found to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has shown potential in inhibiting the growth of cancer cells, making it a potential anti-cancer drug.
Propiedades
IUPAC Name |
N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-11(5-6-14-15)12(17)13-8-9-3-2-4-10(16)7-9/h2-7,16H,8H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWWSCWMKMEVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Methoxy-2-propan-2-yloxyphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7559247.png)
![3-[(4-Ethylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7559255.png)
![2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559261.png)
![2-[(4-Ethoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7559278.png)

![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)
![Ethyl 2-[(3,5-difluorobenzoyl)-ethylamino]acetate](/img/structure/B7559308.png)
![N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7559318.png)
![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)




